molecular formula C4H5F6NO B2959593 3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol CAS No. 64139-78-2

3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol

Cat. No.: B2959593
CAS No.: 64139-78-2
M. Wt: 197.08
InChI Key: QGLIOTYTGRWVPT-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol is an organic compound with the molecular formula C4H5F6NO. It is a colorless liquid with a unique odor and is soluble in water and many organic solvents such as alcohols and ethers . This compound is used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of 3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol can be achieved through several routes. One common method involves the reaction of 3-fluoropropanal with ammonia under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in various environments. The trifluoromethyl groups contribute to the compound’s stability and unique chemical properties .

Comparison with Similar Compounds

3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol can be compared with similar compounds such as:

The presence of both the amino and trifluoromethyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

2-(aminomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F6NO/c5-3(6,7)2(12,1-11)4(8,9)10/h12H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLIOTYTGRWVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64139-78-2
Record name 3-amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 1:1 mixture of ether (1.85 mL) and 30% ammonium hydroxide (1.85 mL) was added drop-wise 2,2-bis(trifluoromethyl)oxirane (1.00 g, 5.5 mmol). The reaction mixture was stirred for 2 h at rt, then diluted with ether and H2O. The aqueous layer was extracted twice with ether and the combined ether layer was dried over MgSO4, filtered and concentrated to give 2-(aminomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol as a semi solid (0.87 g, 81% yield). 1H NMR (400 MHz, CDCl3) ppm 3.14 (s, 2H), 3.25 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.85 mL
Type
solvent
Reaction Step Three
Name
Yield
81%

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